molecular formula C11H19NO5 B13322115 2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid

2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid

Cat. No.: B13322115
M. Wt: 245.27 g/mol
InChI Key: LXFDFKWXGJRJPF-UHFFFAOYSA-N
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Description

2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID typically involves the protection of an amino group with the tert-butyloxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves the use of flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is the free amine after the removal of the Boc group.

    Substitution: The products formed depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate that eliminates a carbonate ion . The Boc group can be removed under acidic conditions, leading to the formation of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. Its ability to protect amine groups while allowing for selective reactions on other functional groups makes it a valuable compound in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid

InChI

InChI=1S/C11H19NO5/c1-5-7(13)6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15)

InChI Key

LXFDFKWXGJRJPF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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